molecular formula C24H19N3 B2671669 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-73-8

8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2671669
CAS No.: 932333-73-8
M. Wt: 349.437
InChI Key: TXDVXLMHVYWIFO-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of quinoline is based on structures generated from information available in databases . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . A number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .


Physical and Chemical Properties Analysis

The molecular formula of quinoline is C9H7N, and the molecular weight is 129.16 . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Synthesis and Structural Analysis

Research on 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives focuses on the synthesis of condensed heterotricycles and the exploration of their chemical properties. For instance, the synthesis of pyrazolo[3,4-c]quinoline derivatives involves a series of chemical reactions including reduction, thermal cyclization, and aminoalkylation, showcasing the compound's versatility in forming various heterocyclic structures (Nagarajan & Shah, 1992). Additionally, the effect of substitution on supramolecular aggregation in dihydrobenzopyrazoloquinolines has been examined, revealing how different substituents impact the molecular and supramolecular structures through hydrogen bonding and π-π interactions (Portilla et al., 2005).

Optical and Material Applications

The compound and its derivatives have been studied for their potential applications in optical materials. Research on organic light-emitting diodes (OLEDs) based on variously substituted pyrazoloquinolines as emitting materials highlights the compound's utility in electronic and optoelectronic devices. These studies demonstrate the potential for fine-tuning the optical properties of these compounds for specific applications in OLEDs, with variations in substituents affecting electroluminescence, turn-on voltage, and quantum efficiency (T. and et al., 2001).

Green Chemistry and Synthesis Methods

Innovative synthesis methods leveraging green chemistry principles have been developed for the compound's derivatives. For example, L-proline-catalyzed synthesis methods on water for structurally complex heterocyclic ortho-quinones demonstrate an environmentally friendly approach to generating these compounds with high atom economy and without the need for harsh conditions or solvents (Rajesh et al., 2011).

Future Directions

Research into quinoline and its derivatives is ongoing, with many publications reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . These compounds form an important class of heterocyclic compounds for new drug development .

Properties

IUPAC Name

8-methyl-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-8-11-19(12-9-16)27-24-20-14-17(2)10-13-22(20)25-15-21(24)23(26-27)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDVXLMHVYWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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